3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines benzimidazole, triazine, and indazole moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine typically involves multi-step reactions that include the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenated reagents, acids, or bases; conditions vary based on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives .
Scientific Research Applications
3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death . The compound’s ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells has also been documented .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another benzimidazole derivative with antitumor activity.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: A compound used in the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and separation.
2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: A benzimidazole derivative with potential therapeutic applications.
Uniqueness
3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine stands out due to its unique combination of benzimidazole, triazine, and indazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds .
Properties
CAS No. |
61884-83-1 |
---|---|
Molecular Formula |
C16H11N7 |
Molecular Weight |
301.31 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine |
InChI |
InChI=1S/C16H11N7/c17-14-13(15-18-11-7-3-4-8-12(11)19-15)20-21-16-9-5-1-2-6-10(9)22-23(14)16/h1-8H,17H2,(H,18,19) |
InChI Key |
JVMMSZUWHUIIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N4C(=C5C=CC=CC5=N4)N=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.